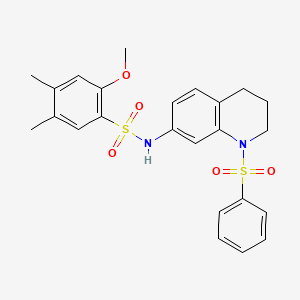

2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-17-14-23(31-3)24(15-18(17)2)32(27,28)25-20-12-11-19-8-7-13-26(22(19)16-20)33(29,30)21-9-5-4-6-10-21/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZONGFLPBEESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The benzene ring is functionalized via sequential methylation and methoxylation. A representative route involves:

- Methylation of 4-amino-5-methoxybenzenesulfonic acid using dimethyl sulfate in alkaline conditions.

- Sulfonation with chlorosulfonic acid at 0–5°C to yield the sulfonyl chloride intermediate.

Key Reaction:

$$

\text{4-Amino-5-methoxy-2-methylbenzenesulfonic acid} \xrightarrow{\text{CH}3\text{OSO}2\text{OCH}3} \text{2-Methoxy-4,5-dimethylbenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{Sulfonamide}

$$

Optimization of Sulfonation

Yields improve when using POCl₃ as a chlorinating agent (73% yield). Polar aprotic solvents like DMF enhance reaction homogeneity.

Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is constructed via:

Phenylsulfonyl Group Introduction

Sulfonylation of the tetrahydroquinoline amine is achieved using phenylsulfonyl chloride in dichloromethane with triethylamine as a base.

Key Reaction:

$$

\text{Tetrahydroquinolin-7-amine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine}

$$

Coupling of Fragments

Sulfonamide Bond Formation

The final coupling employs 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine under Schotten-Baumann conditions:

- Dissolve the amine in THF/water (1:1).

- Add sulfonyl chloride portionwise at 0°C.

- Stir for 12 hours at room temperature.

Yield Optimization:

Analytical Data and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Anticancer Applications

The compound has shown promising anticancer properties through various mechanisms:

- Mechanism of Action : It induces apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway and inhibiting cell cycle progression. Research indicates that it may also affect mitochondrial function and lead to the generation of reactive oxygen species (ROS), contributing to cancer cell death.

- Case Study : A study utilizing xenograft models demonstrated that this compound significantly inhibited tumor growth. The study highlighted the involvement of apoptosis induction and cell cycle arrest as critical mechanisms for its anticancer effects.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties:

- Testing Against Bacteria : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

- Case Study : Research conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth effectively, suggesting its utility in treating bacterial infections.

Anti-inflammatory Effects

The structural characteristics of the compound suggest potential anti-inflammatory activities:

- Mechanism : It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

- Case Study : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. This was attributed to a decrease in inflammatory markers.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Tetrahydroquinoline Derivatives

A structurally related compound, 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (reported in ), shares the tetrahydroquinoline core but differs in substituents (Figure 1). Key distinctions include:

- Substituent Chemistry: The target compound has a 2-methoxy-4,5-dimethylbenzenesulfonamide group, while the analogue in features a 4-nitrophenyl group and an isoxazole ring. The phenylsulfonyl group in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to the nitro and pyrrolidinone groups in the analogue.

- Conformational Differences :

- In the analogue, the isoxazole ring exhibits torsional angles of 47.0(2)° and 56.4(2)° relative to adjacent aromatic systems, while the nitro group rotates at 3.5(6)° and 31.1(6)° . Similar torsional flexibility in the target compound’s benzenesulfonamide group could influence its binding to biological targets.

Pharmacological Implications

- Hydrogen-Bonding Networks : The analogue forms O—H⋯O and N—H⋯O interactions, creating R₄²(8) and R₄⁴(20) hydrogen-bonding motifs . The target compound’s sulfonamide groups could participate in stronger hydrogen bonds, enhancing target engagement.

- Bioactivity: Tetrahydroquinolines with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced antimicrobial activity, whereas methoxy and methyl groups may improve metabolic stability .

Data Table: Structural and Crystallographic Comparison

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , with the CAS number 951460-31-4 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Molecular Structure and Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 486.6 g/mol

The compound features a complex structure that includes a tetrahydroquinoline moiety linked to a benzenesulfonamide group. This structural design is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 486.6 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

-

Cell Line Testing :

- The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

- IC values (the concentration required to inhibit cell growth by 50%) were recorded in the low micromolar range, indicating strong anticancer activity.

-

Mechanism of Action :

- Induction of apoptosis was confirmed through increased levels of pro-apoptotic proteins such as BAX and p53.

- The compound inhibited tubulin polymerization, which is crucial for cancer cell mitosis.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is a target for Alzheimer's disease therapies. The compound showed moderate inhibition, suggesting potential for neuroprotective applications.

- Urease Inhibition : Effective urease inhibitors can be useful in treating infections caused by urease-producing bacteria. Preliminary results indicated strong inhibitory activity against urease.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with sulfonamide compounds:

- The compound exhibited moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.

- Further testing is needed to fully characterize its spectrum of antimicrobial action.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives similar to this compound were screened against multiple cancer cell lines. The findings indicated that compounds with similar sulfonamide structures demonstrated IC values ranging from 0.06 to 4.33 µM, showcasing the potential of these derivatives in cancer treatment .

Case Study 2: Enzyme Inhibition

Research published in SciELO examined the enzyme inhibitory activities of synthesized sulfonamide compounds. It was found that several compounds exhibited strong AChE and urease inhibition, supporting the hypothesis that this class of compounds may have therapeutic applications beyond oncology .

Case Study 3: Structural Analysis

A comprehensive study on sulfonamide derivatives linked to quinoline structures highlighted their enhanced biological activities as antimalarial and anticancer agents . The structural modifications in these compounds were crucial for their efficacy.

Q & A

Q. What are the key synthetic pathways for this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step reactions, starting with sulfonylation of the tetrahydroquinoline core under anhydrous conditions. Key steps include coupling the benzenesulfonamide moiety to the nitrogen of the tetrahydroquinoline scaffold. Critical conditions include inert atmospheres (argon/nitrogen), controlled temperatures (0–5°C for sulfonylation), and catalysts like DMAP (4-dimethylaminopyridine). Post-synthesis purification via column chromatography and recrystallization ensures high purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy (1H, 13C) identifies proton environments and carbon connectivity, confirming substituent positions (e.g., methoxy, methyl groups).

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

- HPLC assesses purity (>95%), critical for biological assays.

- X-ray crystallography (if single crystals are obtained) resolves absolute stereochemistry and hydrogen-bonding networks .

Q. What structural features influence this compound’s reactivity and biological interactions?

The tetrahydroquinoline moiety provides a rigid scaffold for target binding, while the sulfonamide group enables hydrogen-bonding interactions with enzymes. Methoxy and methyl substituents modulate electronic properties (e.g., electron-donating effects) and steric bulk, impacting solubility and binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for antimicrobial applications?

- Synthetic modifications : Systematically vary substituents (e.g., replace methoxy with halogens) and test against microbial panels (e.g., Staphylococcus aureus, E. coli).

- In vitro assays : Measure minimum inhibitory concentrations (MICs) and time-kill kinetics.

- Computational docking : Predict binding modes to microbial targets (e.g., dihydrofolate reductase) using Schrödinger or AutoDock .

Q. What computational methods predict binding affinity and pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS).

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and toxicity.

- Quantum mechanical calculations : Analyze electronic effects of substituents on binding energy .

Q. How should conflicting data on solubility and bioavailability be resolved?

- Solubility enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes.

- Bioavailability studies : Use in vivo pharmacokinetic models (e.g., rodent plasma concentration-time curves) and compare with in vitro Caco-2 cell permeability assays.

- Formulation optimization : Nanoparticle encapsulation or prodrug strategies may improve delivery .

Q. In mechanistic studies, how is the compound’s enzyme inhibition mode determined?

- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- X-ray crystallography : Resolve enzyme-ligand co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

- Reaction monitoring : Use LC-MS to track intermediate formation and identify side reactions (e.g., sulfonamide hydrolysis).

- Parameter optimization : Adjust catalyst loading (e.g., DMAP from 0.1 to 0.2 equivalents) or solvent polarity (e.g., dichloromethane vs. THF).

- Scale-up challenges : Exothermic reactions may require controlled cooling; larger batches may need gradient elution in flash chromatography .

Q. Why do biological activity results vary between in vitro and in vivo models?

- Metabolic stability : Hepatic microsome assays (e.g., human/rat) identify rapid degradation pathways.

- Protein binding : Measure plasma protein binding (e.g., albumin) via equilibrium dialysis.

- Tissue penetration : Autoradiography or MALDI imaging mass spectrometry maps compound distribution in tissues .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.